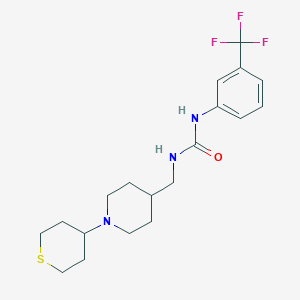
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
Research has been conducted on urea derivatives as potential acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) synthesized a series of ureas and assessed their antiacetylcholinesterase activity. This research aimed to optimize pharmacophoric moieties for enhanced inhibitory activities against acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease. The findings suggest that the structural flexibility and proper substitution of urea derivatives can lead to compounds with significant inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Soluble Epoxide Hydrolase Inhibitors
Another study explored the structure-activity relationships of 1,3-disubstituted ureas as inhibitors of human and murine soluble epoxide hydrolase (sEH). The research by Rose et al. (2010) identified that oral administration of certain urea inhibitors showed improved pharmacokinetic parameters and potency in reducing hyperalgesia in inflammatory pain models. These findings highlight the therapeutic potential of urea derivatives in pain management and inflammation control (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Anion Receptors
Research on urea derivatives has also extended into the field of anion recognition, where urea and thiourea groups have been utilized for their hydrogen bonding capabilities. Roussel et al. (2006) synthesized atropisomeric (thio)ureas and investigated their binding interactions with amino acid derivatives. This work contributes to the understanding of how urea derivatives can be used as selective anion receptors, which is valuable for sensor development and studying biomolecular interactions (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).
Methodologies in Organic Synthesis
Urea derivatives are also prominent in synthetic methodologies. Hassel and Seebach (1978) discussed the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, presenting a methodological approach to manipulating urea compounds in organic synthesis. Such studies provide foundational techniques for the synthesis and functionalization of complex organic molecules, including urea derivatives (Hassel & Seebach, 1978).
Propriétés
IUPAC Name |
1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3OS/c20-19(21,22)15-2-1-3-16(12-15)24-18(26)23-13-14-4-8-25(9-5-14)17-6-10-27-11-7-17/h1-3,12,14,17H,4-11,13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXILAMJGDQEMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

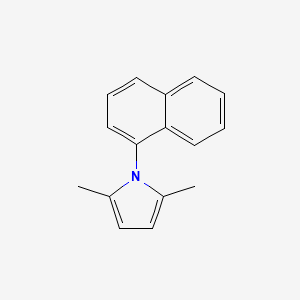
![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)


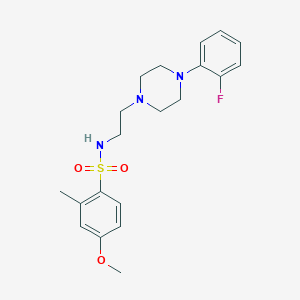

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
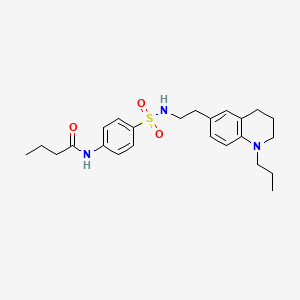
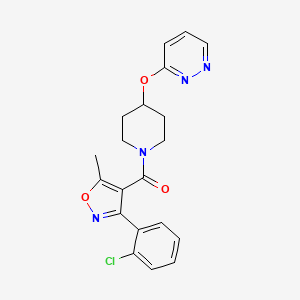
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
